N-甲酰-L-酪氨酸

描述

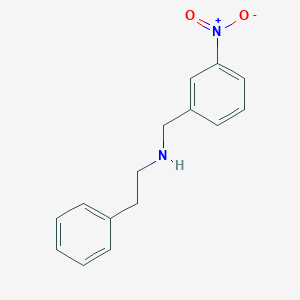

N-Formyl-L-tyrosine is a derivative of the amino acid L-tyrosine, characterized by the addition of a formyl group. L-tyrosine itself is a significant amino acid and plays a crucial role in protein synthesis as well as serving as a precursor for various specialized metabolites and biochemical processes.

Synthesis Analysis

Biotechnological production of L-tyrosine, the precursor to N-Formyl-L-tyrosine, can be achieved using microorganisms and involves pathways that differ between microbes and plants. The synthesis of 2-[18F]fluoro-L-tyrosine, a fluorine-labeled amino acid, was achieved through regiospecific fluoro-de-stannylation, which can be a potential method for creating N-Formyl-L-tyrosine derivatives (Hess et al., 2002).

Molecular Structure Analysis

The crystal and molecular structures of L-tyrosine, from which N-Formyl-L-tyrosine is derived, have been determined using neutron diffraction techniques. These studies help understand the three-dimensional network of hydrogen bonds and the conformations of the amino acid (Frey et al., 1973).

Chemical Reactions and Properties

L-tyrosine, the core structure of N-Formyl-L-tyrosine, reacts with 4-Formylbenzene diazonium hexafluorophosphate to introduce a bioorthogonal aldehyde functionality. Such reactions are essential for understanding the chemical properties and potential modifications of N-Formyl-L-tyrosine (Gavrilyuk et al., 2012).

Physical Properties Analysis

The physical properties of L-tyrosine, such as its crystalline structure and interaction with light, have been studied through techniques like IR-LD spectroscopy and quantum chemical calculations. These studies provide insights into the behavior of N-Formyl-L-tyrosine under various conditions (Koleva et al., 2007).

科学研究应用

酵母子囊孢子壁前体:N,N'-双甲酰二酪氨酸和N-甲酰酪氨酸已被确认为酿酒酵母子囊孢子壁合成的前体。这些化合物有助于在孢子表面形成非肽交联的大分子网络,表明它们在酵母孢子的结构完整性中的重要性(Briza et al., 1996)。

位点选择性酪氨酸生物共轭:光还原催化已被用于位点选择性酪氨酸生物共轭,将生物正交的甲酰基团引入天然蛋白质中。这种方法使得可以从天然蛋白质合成结构定义的荧光共轭物,展示了N-甲酰酪氨酸在蛋白质修饰和药物应用中的实用性(Li et al., 2021)。

构象分析:使用遗传算法对N-甲酰-L-酪氨酰胺进行了详细的构象研究。这项研究有助于理解酪氨酸苯环上羟基取代的结构影响,这对于蛋白化学和药物设计中的实验设计和解释是相关的(Guerdaoui et al., 2017)。

生物技术生产和应用:L-酪氨酸,N-甲酰-L-酪氨酸的前体,具有重要的生物技术应用。它被用于制药、膳食补充剂,并作为各种工业应用的前体。生物技术方法提供了从生物质中环保生产L-酪氨酸的方式(Lütke-Eversloh et al., 2007)。

细菌趋化寡肽和肠道屏障:N-甲酰-甲硫氨酰-亮氨酪氨酸,一种细菌趋化肽,已在与肠道吸收和肠肝循环相关的研究中进行了研究。它突出了含有甲酰化酪氨酸的肽在肠道生理学中的作用,以及在肠道炎症性疾病中的潜在影响(Ferry et al., 1989)。

安全和危害

未来方向

The use of N-Formyl-L-tyrosine in the development of new therapeutic approaches for treating inflammatory diseases is a promising future direction . The ability of N-Formyl-L-tyrosine to induce multiple pro-inflammatory events including chemotaxis of neutrophils and macrophages and generation of inflammatory cytokines and oxygen species makes it a potential target for drug design .

属性

IUPAC Name |

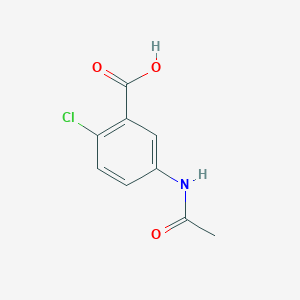

(2S)-2-formamido-3-(4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c12-6-11-9(10(14)15)5-7-1-3-8(13)4-2-7/h1-4,6,9,13H,5H2,(H,11,12)(H,14,15)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROUWPHMRHBMAFE-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)NC=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)O)NC=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201315501 | |

| Record name | N-Formyl-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201315501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Formyl-L-tyrosine | |

CAS RN |

13200-86-7 | |

| Record name | N-Formyl-L-tyrosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13200-86-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Formyl-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201315501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(2-Nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B79549.png)

![(2Z)-3-(2-methylphenyl)-2-[(2-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B79558.png)